molecular formula C5H12O2<br>CH3CH2OCH2CHOHCH3<br>C5H12O2 B074678 1-Ethoxy-2-propanol CAS No. 1569-02-4

1-Ethoxy-2-propanol

Cat. No.: B074678
CAS No.: 1569-02-4
M. Wt: 104.15 g/mol
InChI Key: JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-propanol, also known as propylene glycol monoethyl ether, is an organic compound with the chemical formula C5H12O2. It is a colorless, hygroscopic liquid with a mild, pleasant odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .

Mechanism of Action

Target of Action

1-Ethoxy-2-propanol, also known as Propylene Glycol Ethyl Ether, is primarily targeted towards a variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . These resins are polymers that are used in creating plastics, paints, and other materials. The compound acts on these resins, altering their properties and making them more suitable for specific applications.

Mode of Action

The compound interacts with its targets (resins) by acting as a solvent. It dissolves or disperses the resins, thereby regulating the flow, leveling, and coalescence of surface coatings . This interaction results in changes to the physical properties of the resins, enhancing their utility in various industries.

Biochemical Pathways

It’s known that the compound can act as an intermediate in the production of agro-chemicals and de-icing, and anti-icing formulations . It’s also used to make cleaning products, as grease and paint remover .

Pharmacokinetics

It’s known that the compound is a volatile liquid with a density of 0898 g/mL . It has a boiling point of 132 °C and a flash point of 42 °C

Result of Action

The primary result of this compound’s action is the alteration of the properties of resins. By acting as a solvent, it can dissolve or disperse resins, enhancing their utility in various applications . Additionally, it can act as an intermediate in the production of other chemicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound forms explosive mixtures with air at elevated temperatures . Therefore, it’s crucial to store and handle the compound at appropriate temperatures to ensure its stability and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-propanol can be synthesized through several methods:

    Reaction of Propylene Oxide with Ethanol: This method involves the reaction of propylene oxide with ethanol in the presence of a catalyst.

    Reaction of Propylene Glycol with Ethanol: Another method involves the reaction of propylene glycol with ethanol under alkaline conditions.

Industrial Production Methods: In industrial settings, this compound is produced using the propylene oxide and ethanol method due to its efficiency and high yield. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal conditions .

Chemical Reactions Analysis

1-Ethoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Properties

IUPAC Name

1-ethoxypropan-2-ol
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InChI

InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3
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InChI Key

JOLQKTGDSGKSKJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCC(C)O
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Molecular Formula

Record name PROPYLENE GLYCOL MONOETHYL ETHER
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DSSTOX Substance ID

DTXSID1041267
Record name 1-Ethoxy-2-propanol
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Molecular Weight

104.15 g/mol
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Physical Description

Clear, hygroscopic liquid with a sweet, mild, ether-like odor; [CHEMINFO], COLOURLESS LIQUID WITH MILD ODOUR.
Record name 1-Ethoxy-2-propanol
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Boiling Point

133 °C
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Flash Point

35 °C, 40 °C c.c.
Record name 1-Ethoxy-2-propanol
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Solubility

Solubility in water, g/100ml at 25 °C: 36.6
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Density

Relative density (water = 1): 0.896
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Vapor Density

Relative vapor density (air = 1): 3.6
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Vapor Pressure

9.8 [mmHg], Vapor pressure, kPa at 25 °C: 1
Record name 1-Ethoxy-2-propanol
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CAS No.

1569-02-4
Record name 1-Ethoxy-2-propanol
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Record name Propylene glycol ethyl ether
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Melting Point

-100 °C
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Synthesis routes and methods I

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Name
aluminum sec-butoxide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, 24.6 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 6.51 g of 3-oxobutanoic acid ethyl ester, and 1-pentanol were mixed. The mixture displayed a white turbidity at first and stirred to form uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 1-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 49 g of 1-pentanol and 21 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. Thereby, precursor sols 8 to 11 of aluminum oxide were prepared, the sols containing different amounts, i.e., 1.8 g, 2.25 g, 2.7 g, and 3.06 g, of 0.01 M dilute hydrochloric acid.
Name
aluminum sec-butoxide
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
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Name
1-pentanol 1-ethoxy-2-propanol
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Reaction Step Two
Name
aluminum sec-butoxide
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethoxy-2-propanol
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Customer
Q & A

Q1: What are the typical applications of 1-Ethoxy-2-propanol?

A1: this compound finds use in various industrial applications. It is commonly employed as a solvent in the production of inks, resins, and cleaning agents due to its ability to dissolve a wide range of substances. [, ] Additionally, it plays a role in the dehydration of waterlogged archaeological artifacts, preserving their structure and integrity. [] Furthermore, research indicates its potential as an additive to improve the cold flow properties of biodiesel blends. []

Q2: How does the molecular structure of this compound influence its properties?

A2: this compound's structure, characterized by both ether and alcohol functional groups, contributes to its unique properties. The presence of the ether linkage (C-O-C) imparts excellent solvent characteristics, enabling it to dissolve various polar and non-polar compounds. [] This property makes it valuable in formulations requiring the blending of different types of substances.

Q3: Are there any studies investigating the mixing behavior of this compound with other solvents?

A3: Yes, several studies have explored the mixing behavior of this compound. Research has focused on its interaction with solvents like water, decane, and various acetates. [, , , , ] These studies provide valuable insights into the thermodynamic properties of these mixtures, including excess molar volumes, viscosities, and liquid-liquid equilibria. Such information is crucial for understanding and optimizing separation and extraction processes involving this compound. []

Q4: Have any studies explored the biodegradability of this compound?

A4: Yes, research has investigated the anaerobic treatment of wastewater contaminated with this compound, particularly in the context of industrial wastewater treatment. [] Studies utilizing anaerobic sludge bed reactors demonstrate the successful biodegradation of this compound in mixtures with other solvents, highlighting its potential for bioremediation. [, ] The use of granular activated carbon (GAC) in these treatment systems was found to enhance the degradation process, indicating the potential for optimizing bioremediation strategies. []

Q5: What analytical techniques are employed for the detection and quantification of this compound?

A5: Workplace air monitoring for this compound and similar compounds often utilizes methods involving the compound's extraction and subsequent analysis. [] While specific details of the analytical techniques are not provided in the provided abstracts, chromatographic methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), are commonly employed for the separation and quantification of volatile organic compounds like this compound in environmental and biological samples.

Q6: Are there any known toxicological concerns associated with this compound?

A6: Yes, toxicological studies have been conducted on this compound to assess its potential health effects. [, ] These studies provide information for establishing safe occupational exposure limits and understanding the potential risks associated with handling this compound. Specific toxicological data and safety profiles can be found in the referenced MAK and BAT Value Documentation. [, ]

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